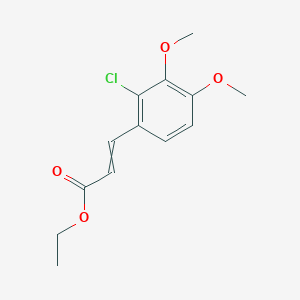

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate

Description

Properties

IUPAC Name |

ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-4-18-11(15)8-6-9-5-7-10(16-2)13(17-3)12(9)14/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRYPOYCBPJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379305 | |

| Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-96-3 | |

| Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid or corresponding aldehydes.

Reduction: Formation of ethyl 3-(2-chloro-3,4-dimethoxyphenyl)propanol.

Substitution: Formation of 3-(2-azido-3,4-dimethoxyphenyl)acrylate or 3-(2-thio-3,4-dimethoxyphenyl)acrylate.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it valuable in the development of new compounds.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used to synthesize more complex organic molecules. |

| Reagent | Acts as a reagent in reactions involving nucleophilic substitutions. |

| Intermediate | Functions as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties. It has been studied for its anticancer effects and as an inhibitor of histone deacetylases (HDACs).

Case Study: Anticancer Activity

A study by Gueye et al. (2020) evaluated the compound's antiproliferative activity against HeLa cells, revealing an IC50 value of approximately 11 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . This suggests its potential as a lead compound for developing new anticancer therapies.

Table 2: Anticancer Activity Data

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| This compound | 11 | Gueye et al. (2020) |

| Doxorubicin | 2.29 | Standard Comparison |

Material Science

In material science, this compound can be utilized in the formulation of polymers and coatings due to its acrylate functionality. This property allows it to participate in polymerization reactions, contributing to the development of advanced materials.

Table 3: Material Applications

| Application Type | Description |

|---|---|

| Polymerization | Used in the synthesis of polymeric materials for coatings and adhesives. |

| Coatings | Functions as a component in protective coatings due to its chemical stability. |

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

- The 2-chloro-3,4-dimethoxy substitution in the target compound introduces steric hindrance and electron-withdrawing (Cl) and donating (OCH₃) effects, which modulate reactivity in conjugate additions . In contrast, Ethyl caffeate (3,4-dihydroxy) exhibits strong hydrogen-bonding capacity, enhancing antioxidant activity .

- Trifluoromethyl (CF₃) groups (e.g., in Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate) increase lipophilicity and metabolic stability, favoring agrochemical applications .

Crystallographic and Stability Insights: Ethyl 2-(4-chlorophenyl)-3-(3,5-dimethoxyphenoxy)acrylate (from Acta Cryst. Isomers like 3e-c and 3e-d () highlight how minor positional changes (e.g., 4-Cl vs. 2-Cl) alter synthetic yields and isolation efficiency in Pd-catalyzed reactions .

Biological and Functional Comparisons: Ethyl caffeate’s 3,4-dihydroxy groups are critical for scavenging free radicals, a property absent in the target compound due to methoxy substitution . The chloro-methoxy pattern in the target compound may enhance antimicrobial activity compared to non-halogenated analogs, as halogens often improve bioactivity .

Biological Activity

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article comprehensively examines its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanism of action, synthesis, and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have evaluated its efficacy against various pathogens, revealing that it can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| A549 (lung cancer) | 10.0 |

The proposed mechanism includes the activation of caspase pathways leading to programmed cell death, as well as inhibition of key signaling pathways involved in tumor growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chloro and methoxy groups facilitate binding to enzymes or receptors involved in various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA replication or metabolic functions.

- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways, affecting cell proliferation and survival.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- A study conducted by Gueye et al. (2020) demonstrated that this compound significantly reduced tumor growth in mice models when administered at specific dosages.

- Another investigation focused on its synergistic effects when combined with existing antibiotics, showing enhanced antimicrobial efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate?

The compound can be synthesized via Knoevenagel condensation between 2-chloro-3,4-dimethoxybenzaldehyde and ethyl cyanoacetate or ethyl malonate. A typical protocol involves using a catalytic base (e.g., piperidine) in ethanol under reflux, followed by purification via column chromatography . For analogs, photo-activated carbon dots have been employed as eco-friendly catalysts in similar condensations . Alternative esterification methods using acryloyl chloride derivatives and protected phenolic intermediates are also viable, as seen in furo[3,4-b]pyran syntheses .

Q. How can the structure and purity of this compound be validated?

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and confirms substituent positions. For example, related acrylates were validated via C–C bond lengths (~1.47 Å) and torsion angles .

- Spectroscopy : H/C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, acrylate vinyl protons as doublets at δ 6.2–7.5 ppm). MS (EI or ESI) confirms molecular weight (e.g., [M+H] for CHClO: calc. 278.06) .

- Chromatography : HPLC with UV detection (λ = 280 nm) assesses purity (>95%) .

Q. What are the preliminary biological screening assays for this compound?

- Anti-inflammatory activity : Measure NF-κB inhibition using luciferase reporter assays in macrophage-like cells (e.g., RAW 264.7), comparing to ethyl caffeate’s IC values .

- Antimicrobial testing : Perform agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) at 50–200 µg/mL .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to determine EC values .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro and 3,4-dimethoxy substituents influence reactivity?

- Steric hindrance : The 2-chloro group may slow nucleophilic aromatic substitution but stabilize intermediates in electrophilic reactions. Comparative studies with non-chlorinated analogs (e.g., Ethyl 3-(3,4-dimethoxyphenyl)acrylate ) can isolate steric effects.

- Electronic effects : Methoxy groups enhance electron density at the para position, directing electrophilic attacks. Computational modeling (DFT) of charge distribution and HOMO-LUMO gaps can predict regioselectivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Crystal packing issues : Bulky substituents reduce symmetry. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes nucleation. For analogs, twinning was resolved using SHELXD for structure solution .

- Disorder in substituents : Partial occupancy refinement or low-temperature data collection (100 K) minimizes thermal motion artifacts .

Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

- Substituent variation : Synthesize analogs with halogens (Br, F) at position 2 or methoxy-to-ethoxy modifications. Compare IC values in NF-κB assays .

- Ester group tuning : Replace ethyl with tert-butyl or polyethylene glycol (PEG) esters to modulate lipophilicity and bioavailability. For example, tert-butyl analogs improved solubility in hydrophobic assays .

Q. What mechanistic insights explain contradictory data in radical scavenging vs. pro-oxidant effects?

- Dual redox behavior : Electron-rich aromatic systems (e.g., dimethoxy groups) donate electrons to neutralize radicals but may generate semiquinone radicals under oxidative stress. Use ESR spectroscopy to detect radical intermediates in presence of HO .

- Dose dependency : Perform dose-response assays (0.1–100 µM) to identify concentration thresholds for antioxidant/pro-oxidant switching .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and optimize catalyst loading (e.g., 5 mol% piperidine) to reduce byproducts .

- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., combine luciferase reporter and ELISA for NF-κB) .

- Safety : Handle chloro intermediates in fume hoods; LC-MS monitoring ensures degradation products (e.g., chlorinated dioxins) are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.